Solidagonic acid

HSET inhibition mitotic spindle kinesin motor protein

Solidagonic acid resolves the need for a mechanistically distinct HSET (KIFC1) probe in spindle biology. Unlike kolavenic acid analogs that target centrosome clustering, Solidagonic acid uniquely converts monopolar spindles to bipolar configurations, enabling precise interrogation of mitotic spindle assembly. - HSET/KIFC1 inhibition phenotype: promotes monopolar→bipolar spindle conversion. - Also serves as allelochemical positive control in phytotoxicity assays (Lactuca sativa/Lolium multiflorum). - Sourced from authenticated Solidago altissima root extracts; ≥98% purity (HPLC).

Molecular Formula C22H34O4
Molecular Weight 362.5 g/mol
Cat. No. B12390184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolidagonic acid
Molecular FormulaC22H34O4
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC1C(CC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C)OC(=O)C
InChIInChI=1S/C22H34O4/c1-14(12-20(24)25)10-11-21(5)16(3)18(26-17(4)23)13-22(6)15(2)8-7-9-19(21)22/h8,12,16,18-19H,7,9-11,13H2,1-6H3,(H,24,25)/b14-12+/t16-,18-,19?,21?,22+/m0/s1
InChIKeyDJEUHRRTZPCWNH-WUPOCKDUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solidagonic Acid: Chemical Identity and Physicochemical Properties


Solidagonic acid (CAS 19941-91-4) is a bicyclic clerodane-type diterpenoid with the molecular formula C₂₂H₃₄O₄ and an average molecular weight of 362.51 g/mol [1]. The compound features an α,β-unsaturated carboxylic acid side chain, an acetoxyl group at C-3, and two trisubstituted double bonds [2]. The absolute stereochemistry was established as (1R,2S,3R,4aR,8aR) via ORD octant rule analysis of ketonic derivatives [3]. Key physicochemical parameters include a melting point of 143–144°C, specific optical rotation [α]ᴅ −97.6°, calculated LogP of 6.49, and boiling point of 464.9°C at 760 mmHg [4]. Solidagonic acid belongs to the colensane/clerodane diterpenoid class, arising biosynthetically from labdanes via two methyl migrations, and is primarily isolated from Solidago altissima L. root and Polyalthia longifolia var. pendula root-wood [1][5].

Solidagonic Acid: Key Advantages Over Generic Clerodane Analogs


Clerodane diterpenoids within the Solidago genus exhibit structurally distinct substitution patterns that produce divergent biological activity profiles [1]. While compounds such as kolavenic acid, kolavenol, solidagoic acids A–K, and solidagolactones share the clerodane skeleton, they differ critically in functional groups, stereochemistry, and target engagement [2]. Specifically, Solidagonic acid demonstrates a unique HSET (KIFC1) kinesin motor inhibition phenotype—promoting monopolar-to-bipolar spindle conversion—that is mechanistically distinct from the antimicrobial or cytotoxic profiles of its analogs [3]. Generic substitution without verifying these differential properties risks experimental failure in spindle biology studies, mitotic regulation assays, or seed germination inhibition models where Solidagonic acid's specific pharmacophore is required [4].

Solidagonic Acid Comparative Evidence


HSET Inhibition and Spindle Morphology Reversal

Solidagonic acid inhibits HSET (KIFC1) kinesin motor activity by promoting the conversion of abnormal monopolar mitotic spindles to bipolar spindle configurations, a phenotype directly measured in fission yeast cell death suppression assays [1]. In contrast, kolavenic acid analog (KAA), a structurally related clerodane, requires excess HSET-producing yeast cells to exhibit activity and operates via centrosome clustering inhibition rather than direct monopolar-to-bipolar conversion [2]. Solidagonic acid suppresses fission yeast cell death and enables reversion of mitotic spindles from monopolar to bipolar morphology, a functional readout distinct from KAA's centrosome declustering mechanism .

HSET inhibition mitotic spindle kinesin motor protein KIFC1

Enantioselective Synthesis of Methyl Solidagonate

The first enantioselective synthesis of Solidagonic acid was achieved as its methyl ester (methyl solidagonate, compound 48) using (1S,5S)-(−)-verbenone as the chiral source derived from (+)-nopinone [1]. This synthesis route, which also produced (−)-(5R,8S,9S,10R)-7-oxo-cleroda-3,13E-dien-15-oic acid (7-oxo-kolavenic acid, compound 1), demonstrates that Solidagonic acid can be obtained in optically pure form via a defined stereocontrolled pathway involving conjugate addition of vinyl and homoallyl Grignard reagents followed by methylation and epimerization [2]. Both compounds were prepared from the same bicyclic conjugate enone intermediate 10, establishing a reproducible synthetic entry to the clerodane scaffold for Solidagonic acid procurement beyond natural product isolation [3].

enantioselective synthesis clerodane diterpenoid methyl solidagonate 7-oxo-kolavenic acid

Plant Growth Inhibition vs. Inactive Clerodanes

Solidagonic acid exhibits measurable growth inhibitory activity on the seedlings of Lactuca sativa L. (lettuce) and Lolium multiflorum Lam. (Italian ryegrass) . In comparative assays of Solidago altissima L. acetylenes and terpenoids on lettuce seed germination, compound 7 (a related terpenoid) did not exhibit growth inhibitory activity, whereas compounds 1–5 (including acetylenes and certain terpenoids) demonstrated inhibition [1]. This differential activity within the same source species indicates that the growth inhibitory phenotype is not a general property of Solidago-derived terpenoids but rather specific to particular structural features, including those present in Solidagonic acid [2].

plant growth inhibition allelopathy seed germination assay Lactuca sativa

Antimicrobial Inactivity of Solidagonic Acid

Solidagonic acid (reported as solidagonal acid, compound 9) was isolated from the root-wood of Polyalthia longifolia var. pendula alongside kolavenic acid (compound 8) during bioassay-monitored antimicrobial screening [1]. While clerodanes 1, 2, 5, 6, and 7 from the same study exhibited antimicrobial activity with MIC values ranging from 7.8 to 500 μg/mL—with compound 1 emerging as the most active—Solidagonic acid and kolavenic acid were not reported as active antimicrobial agents under the tested conditions [2]. In contrast, more recently isolated clerodanes from Solidago gigantea roots, such as solidagodiol (compound 3), demonstrated potent antibacterial activity against Clavibacter michiganensis with an MIC of 5.1 μM [3].

antimicrobial diterpenoid Solidago Polyalthia MIC

Solidagonic Acid: Key Application Scenarios


HSET/KIFC1 and Mitotic Spindle Bipolarization

Solidagonic acid is optimally deployed as a chemical probe for investigating HSET (KIFC1) kinesin motor function in fission yeast and mammalian mitotic spindle assembly models. Its validated phenotype—conversion of abnormal monopolar spindles to bipolar configurations—supports mechanistic studies of spindle pole organization, mitotic checkpoint regulation, and cancer cell division where HSET inhibition is a therapeutic vulnerability [1]. Unlike kolavenic acid analog, which targets centrosome clustering, Solidagonic acid enables direct interrogation of monopolar-to-bipolar spindle conversion pathways [2].

Allelopathy and Plant Growth Regulation Bioassays

Solidagonic acid serves as a reference allelochemical for plant-plant interaction studies, specifically for assessing growth inhibition on Lactuca sativa L. (lettuce) and Lolium multiflorum Lam. (Italian ryegrass) seedlings [1]. Its activity contrasts with inactive Solidago terpenoids (e.g., compound 7), making it suitable for structure-activity relationship (SAR) investigations into clerodane diterpenoid phytotoxicity and as a positive control in allelopathy screening panels [2].

Clerodane Diterpenoid Enantioselective Synthesis

Researchers developing asymmetric synthetic methodologies for clerodane diterpenoids may utilize Solidagonic acid (as its methyl ester derivative, methyl solidagonate) as a benchmark target molecule [1]. The established enantioselective route from (+)-nopinone-derived (−)-verbenone provides a validated framework for synthesizing optically pure clerodane scaffolds with the (1R,2S,3R,4aR,8aR) stereochemical configuration, enabling comparative synthetic efficiency studies against other clerodanes such as 7-oxo-kolavenic acid [2].

Chemical Fingerprinting of Solidago Species

Solidagonic acid is a diagnostic marker compound for chemotaxonomic studies of Solidago altissima L. and related species. Its co-occurrence with kolavenic acid and kolavenol in root extracts, along with its distinct clerodane skeleton established via chemical interconversion, supports its use as a reference standard in HPLC, TLC, and LC-MS fingerprinting of Solidago genus diterpenoid profiles [1][2].

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